molecular formula C20H10F4N2O2 B2754802 3-Cyano-6-(4-fluorophenyl)-2-pyridinyl 3-(trifluoromethyl)benzenecarboxylate CAS No. 251307-43-4

3-Cyano-6-(4-fluorophenyl)-2-pyridinyl 3-(trifluoromethyl)benzenecarboxylate

Cat. No.: B2754802
CAS No.: 251307-43-4
M. Wt: 386.306
InChI Key: FDFMNNRFVQRIGB-UHFFFAOYSA-N
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Description

3-Cyano-6-(4-fluorophenyl)-2-pyridinyl 3-(trifluoromethyl)benzenecarboxylate is a complex organic compound featuring a pyridine ring substituted with cyano, fluorophenyl, and trifluoromethyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-6-(4-fluorophenyl)-2-pyridinyl 3-(trifluoromethyl)benzenecarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of a pyridine derivative, which is then functionalized through various substitution reactions. For instance, the reaction of 4-bromo acetophenone with vetraldehyde in ethanol and sodium hydroxide solution can yield a chalcone intermediate. This intermediate can then be treated with 2-cyanothioacetamide to form the pyridinethione precursor . Subsequent reactions with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile can yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-6-(4-fluorophenyl)-2-pyridinyl 3-(trifluoromethyl)benzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or reduce the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the cyano, fluorophenyl, and trifluoromethyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as amines or halides.

Scientific Research Applications

3-Cyano-6-(4-fluorophenyl)-2-pyridinyl 3-(trifluoromethyl)benzenecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyano-6-(4-fluorophenyl)-2-pyridinyl 3-(trifluoromethyl)benzenecarboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyano-6-(4-fluorophenyl)-2-pyridinyl 3-(trifluoromethyl)benzenecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of cyano, fluorophenyl, and trifluoromethyl groups enhances its reactivity and potential as a versatile intermediate in organic synthesis and drug development.

Properties

IUPAC Name

[3-cyano-6-(4-fluorophenyl)pyridin-2-yl] 3-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10F4N2O2/c21-16-7-4-12(5-8-16)17-9-6-14(11-25)18(26-17)28-19(27)13-2-1-3-15(10-13)20(22,23)24/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFMNNRFVQRIGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)OC2=C(C=CC(=N2)C3=CC=C(C=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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